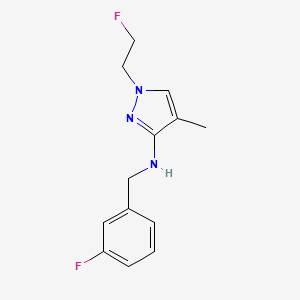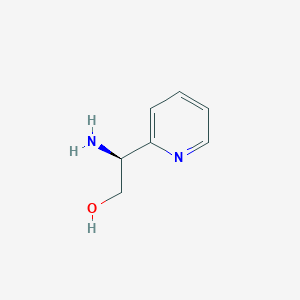
(S)-2-Amino-2-(pyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(pyridin-2-yl)ethanol is a chiral compound that features both an amino group and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(pyridin-2-yl)ethanol typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of chiral catalysts or chiral auxiliaries can also enhance the enantioselectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(pyridin-2-yl)ethanol undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Pyridine-2-carbaldehyde.
Reduction: 2-(Pyridin-2-yl)ethylamine.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(pyridin-2-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(pyridin-2-yl)ethanol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The compound’s ability to chelate metal ions also makes it a valuable ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethanol: Lacks the amino group, making it less versatile in forming derivatives.
2-(Pyridin-2-yl)ethylamine: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a hydroxyl group, leading to different chemical properties.
Uniqueness
(S)-2-Amino-2-(pyridin-2-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and form diverse derivatives. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2/t6-/m1/s1 |
InChI Key |
QHWDUHWJQCQQSH-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CO)N |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine](/img/structure/B11745256.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745265.png)

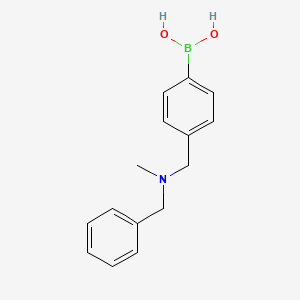
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11745285.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745289.png)
![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid](/img/structure/B11745293.png)
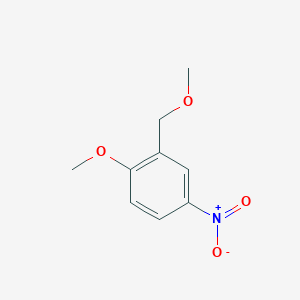
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745307.png)
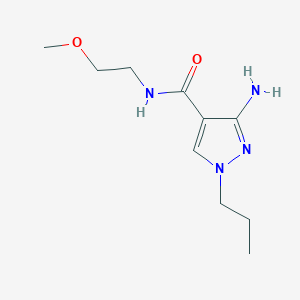
![[(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11745317.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745322.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745326.png)
